N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide
CAS No.:
Cat. No.: VC18604162
Molecular Formula: C8H6BrClINO
Molecular Weight: 374.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrClINO |
|---|---|
| Molecular Weight | 374.40 g/mol |
| IUPAC Name | N-(3-bromo-5-chloro-4-iodophenyl)acetamide |
| Standard InChI | InChI=1S/C8H6BrClINO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) |
| Standard InChI Key | UHHMLPAEPOELJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C(=C1)Br)I)Cl |
Introduction
Chemical Profile and Structural Features
Molecular Identity and Nomenclature
N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide is systematically named according to IUPAC guidelines as N-(3-bromo-5-chloro-4-iodophenyl)acetamide. Its canonical SMILES representation is CC(=O)NC1=CC(=C(C(=C1)Br)I)Cl, which encodes the spatial arrangement of its substituents. The compound’s InChIKey, UHHMLPAEPOELJD-UHFFFAOYSA-N, serves as a unique identifier for chemical databases.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 374.40 g/mol | |
| IUPAC Name | N-(3-bromo-5-chloro-4-iodophenyl)acetamide | |
| Canonical SMILES | CC(=O)NC1=CC(=C(C(=C1)Br)I)Cl | |
| PubChem CID | 170907614 |
Structural and Electronic Characteristics
The phenyl ring’s substitution pattern creates significant steric and electronic effects. Bromine and iodine, being heavy halogens, contribute to increased molecular polarizability, while chlorine enhances electrophilicity. The acetamide group (-NHCOCH) introduces hydrogen-bonding capability, influencing solubility and biological interactions. Density functional theory (DFT) simulations predict a planar geometry for the aromatic ring, with halogen atoms inducing localized electron-deficient regions.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of N-(3-Bromo-5-chloro-4-iodo-phenyl)acetamide typically proceeds via a multi-step halogenation-acetylation sequence .
Step 1: Preparation of Substituted Aniline
A 3-bromo-5-chloro-4-iodoaniline precursor is synthesized through sequential electrophilic aromatic substitution (EAS). Bromination and chlorination are achieved using and , respectively, followed by iodination with .
Step 2: Acetylation
The aniline intermediate is treated with acetic anhydride () or acetyl chloride () in the presence of a base (e.g., pyridine) to yield the final acetamide.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | , FeBr, 80°C | 72% | |
| 2 | , AlCl, 60°C | 68% | |
| 3 | , HNO, 100°C | 65% | |
| 4 | Acetic anhydride, pyridine, RT | 85% |
Mechanistic Insights
Physicochemical Properties
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with decomposition observed above 200°C. Solubility tests indicate limited aqueous solubility (<0.1 mg/mL at 25°C) but high miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and -dimethylformamide (DMF).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
NMR (400 MHz, CDCl): δ 7.99 (d, J = 8.1 Hz, 1H, aromatic), 7.60 (s, 1H, NH), 2.27 (s, 3H, CH) .
-
NMR (100 MHz, CDCl): δ 168.3 (C=O), 139.1 (C-I), 136.2 (C-Br), 130.0 (C-Cl) .
Mass Spectrometry (MS):
-
ESI-MS (m/z): [M+H] calcd. for : 375.40, found: 375.42.
Analytical and Characterization Techniques
X-ray Crystallography
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2/c) with halogen bonding between iodine and adjacent acetamide oxygen atoms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume